2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride
Overview
Description
2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H6ClF5O2S2 and its molecular weight is 316.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Molecular-Electronic Structure: 2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride and its structural isomers have been synthesized and structurally characterized using X-ray crystal diffraction. These sterically hindered organic molecules are cross-linked into frameworks by hydrogen bonds, with their electronic structure studied using ab initio quantum-chemical calculations (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Applications in Chemical Synthesis
- Recyclable Magnetic Co/C Hybrid Reagents: A high-load, recyclable magnetic Co/C hybrid benzenesulfonyl chloride reagent has been developed for methylation/alkylation of various carboxylic acids. Its efficiency is demonstrated through easy retrieval with a neodymium magnet and additional reactions employing sulfonic acid analogues (Faisal et al., 2017).
Stereochemical Investigations
- Stereocontrolled Preparation of Spirocyclic Ethers: Studies on the stereoselectivity of intramolecular cyclization involving 2-(benzenesulfonyl) derivatives have been conducted. This research explored the formation of spirocyclic centers and rationalized outcomes in terms of oxonium ion reactions (Paquette & Tae, 1996).
Solvent Nucleophilicity and Mechanism Studies
- Solvolyses of Benzenesulfonyl Chlorides: The solvolysis of benzenesulfonyl chloride and derivatives has been correlated using the extended Grunwald-Winstein equation. The results suggest a concerted bimolecular displacement mechanism, refuting a dissociative mechanism (Kevill & D’Souza, 1999).
Industrial and Synthetic Utility
- Key Building Block in Drug Synthesis: The compound is a key building block in the synthesis of several drug candidates, with scalable processes described for its preparation (Meckler & Herr, 2012).
Eco-Friendly Solvent Applications
- Pd-Catalyzed Desulfitative C-H Bond Arylation: The compound has been utilized in palladium-catalyzed arylation of heteroarenes, demonstrating effectiveness in green and renewable solvents (Hfaiedh et al., 2015).
Analytical Chemistry Applications
- Analysis of Aliphatic Amines in Water: It has been used for the derivatization of aliphatic amines in water for gas chromatography-mass spectrometry analysis, providing a method to determine these amines at sub-ppb levels (Sacher, Lenz, & Brauch, 1997).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-methyl-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF5O2S2/c1-5-2-3-6(17(9,10,11,12)13)4-7(5)16(8,14)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZFUKOTFLQLCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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